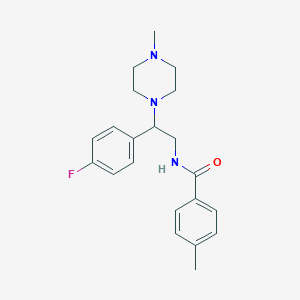

N-(2-(4-氟苯基)-2-(4-甲基哌嗪-1-基)乙基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

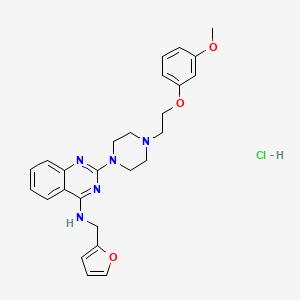

The compound "N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with structural variations have been investigated for their binding affinity to various receptors and their potential therapeutic applications. For instance, compounds with arylpiperazine and benzamide fragments have shown significant affinity for dopamine D4 receptors, suggesting a potential for neurological applications . Additionally, benzamide derivatives with fluorophenyl groups have been explored as antagonists for NK1/NK2 receptors, indicating their use in treating disorders such as asthma and depression . Moreover, the presence of a fluorophenyl moiety in benzamide structures has been associated with the development of mGluR1 antagonists, which could have antipsychotic-like effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks such as arylpiperazines and proceeding through various functional group transformations. For example, a series of 1,2,4-triazole Schiff bases containing a bi-(4-fluorophenyl)methylpiperazine group were synthesized using microwave irradiation, which is a method known for its efficiency and eco-friendliness . The synthesis of radiolabeled compounds, such as those containing the [18F]fluorobenzamido group, involves nucleophilic fluorination followed by HPLC purification, demonstrating the complexity and precision required in synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. The presence of a fluorophenyl group can influence the binding affinity and selectivity of the compound towards certain receptors. For instance, the high selectivity of a compound for the dopamine D4 receptor over the D2 receptor was attributed to its specific structural features . The stereochemistry, as seen in the crystalline form of a related NK1/NK2 antagonist, also plays a significant role in the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the phenyl rings and the piperazine moiety. The stability of these compounds in various solvents and under different pH conditions has been studied, providing insights into their behavior in biological systems. For example, the solvolysis of a related compound was investigated, revealing specific acid-base catalysis and spontaneous solvolysis reactions, which are important for understanding the compound's stability in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's pharmacokinetics and pharmacodynamics. The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compound, potentially enhancing its bioavailability and therapeutic efficacy . The crystalline forms of these compounds can also influence their solubility and, consequently, their bioactivity .

科学研究应用

1. 抗菌和抗真菌活性

N-(2-(4-氟苯基)-2-(4-甲基哌嗪-1-基)乙基)-4-甲基苯甲酰胺及其类似物的结构已探索用于抗菌和抗真菌特性。值得注意的是,一项研究表明这种化合物的衍生物,特别是那些含有噻唑和噻唑烷的衍生物,对一系列细菌和真菌菌株表现出显着的抗菌活性 (Desai, Rajpara, & Joshi, 2013)。类似地,另一项研究重点研究了带有氟和哌嗪部分的 2-芳基苯并噻唑类似物,揭示了大量的细菌生长抑制特性 (Al-Harthy, Zoghaib, Stoll, & Abdel-Jalil, 2018)。

2. 抗肿瘤活性

该化合物的衍生物也与抗肿瘤活性有关。一项值得注意的研究合成了一系列 3-[4-双-(4-氟苯基)甲基哌嗪基]-4-氨基-5-硫代-1,2,4-三唑席夫碱,并发现大多数化合物对肿瘤细胞表现出显着的抑制活性,突出了这些衍生物在癌症治疗中的潜力 (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016)。

作用机制

Target of Action

The primary targets of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide are currently unknown. The compound may interact with multiple receptors due to its complex structure

Mode of Action

It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The presence of the fluorophenyl and methylpiperazin groups may influence the compound’s interaction with its targets .

Biochemical Pathways

Given the structural similarity to indole derivatives, it may influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on its potential biological activities, it could have a broad range of effects on cellular processes .

属性

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O/c1-16-3-5-18(6-4-16)21(26)23-15-20(17-7-9-19(22)10-8-17)25-13-11-24(2)12-14-25/h3-10,20H,11-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPAJJSJBAVAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)